N-propyl-4-pyrrolidin-3-yloxybenzamide
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Overview
Description
N-propyl-4-pyrrolidin-3-yloxybenzamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzamide structure through an ether linkage. The presence of the pyrrolidine ring makes this compound particularly interesting for medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-4-pyrrolidin-3-yloxybenzamide typically involves the formation of the pyrrolidine ring followed by its attachment to the benzamide structure. One common method involves the reaction of 4-hydroxybenzamide with 3-chloropropylamine to form the intermediate 4-(3-chloropropoxy)benzamide. This intermediate is then reacted with pyrrolidine under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-propyl-4-pyrrolidin-3-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-propyl-4-pyrrolidin-3-yloxybenzoic acid, while reduction may produce N-propyl-4-pyrrolidin-3-yloxybenzylamine .
Scientific Research Applications
N-propyl-4-pyrrolidin-3-yloxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-propyl-4-pyrrolidin-3-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide
- 4-(dimethylamino)-N-(2-propynyl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
- 4-ethyl-N-(2-propynyl)benzamide
Uniqueness
N-propyl-4-pyrrolidin-3-yloxybenzamide is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties that can enhance its biological activity. This makes it distinct from other benzamide derivatives that lack the pyrrolidine moiety .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-propyl-4-pyrrolidin-3-yloxybenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-2-8-16-14(17)11-3-5-12(6-4-11)18-13-7-9-15-10-13/h3-6,13,15H,2,7-10H2,1H3,(H,16,17) |
InChI Key |
HSRLHUMODGJSCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)OC2CCNC2 |
Origin of Product |
United States |
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